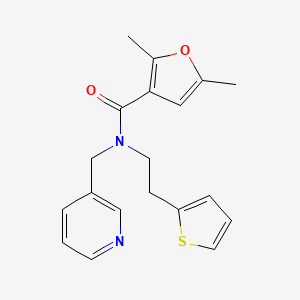

![molecular formula C17H11BrN2O2S B2366279 4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide CAS No. 681157-26-6](/img/structure/B2366279.png)

4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide” is a chemical compound . It is part of a series of compounds that have been synthesized to combat microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis

The thiazole ring, a key component of this compound, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . This makes the compound versatile and capable of participating in a variety of chemical reactions.Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A study by Cagide, F. et al. (2015) explored the synthesis of chromone–thiazole hybrids, including compounds structurally similar to 4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide, as potential ligands for human adenosine receptors. The research highlights the diverse synthetic methods and the molecular geometry of these compounds, which is crucial for understanding ligand-receptor binding (Cagide et al., 2015).

Antimicrobial and Antifungal Properties

- Narayana, B. et al. (2004) synthesized various thiazole derivatives, including benzamides, which demonstrated significant antifungal activity. This research contributes to the understanding of the antimicrobial properties of thiazole-based compounds (Narayana et al., 2004).

- Abdel-Aziem, A. et al. (2021) conducted a study on the antibacterial activity of certain thiazole derivatives. They found that these compounds exhibited strong inhibition activity against specific bacteria, highlighting their potential as antibacterial agents (Abdel-Aziem et al., 2021).

Antitumor Activity

- El-Helw, E. A. et al. (2019) reported the synthesis of novel chromenones bearing a benzothiazole moiety and evaluated their antitumor activities. Some compounds exhibited significant anticancer activities, particularly against lung and colon cancer cells (El-Helw et al., 2019).

Synthesis of Heterocyclic Compounds

- Teitei, T. (1980) described the synthesis of benzoic acid derivatives as potential plant growth regulators. This research highlights the utility of thiazole derivatives in agricultural applications (Teitei, 1980).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazoles and chromenes, are known to have a wide range of biological activities . They are found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .

Mode of Action

It’s known that thiazoles inhibit bacterial and cancer cell proliferation by disrupting the dna replication process . They are considered the main structure of antitumor agents, possibly due to the presence of a toxophoric N–C–S moiety .

Biochemical Pathways

Compounds with similar structures, such as thiazoles and chromenes, are known to affect a wide range of biological activities . These include antiglycation, anticancer, antioxidant, antimicrobial, antitumor, and analgesic activities .

Result of Action

Compounds with similar structures, such as thiazoles, have been reported to display significant antimicrobial activity .

Action Environment

It’s known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Propiedades

IUPAC Name |

4-bromo-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrN2O2S/c18-11-7-5-10(6-8-11)16(21)20-17-19-15-12-3-1-2-4-13(12)22-9-14(15)23-17/h1-8H,9H2,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIXCQKXRZTODY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-hydroxy-3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2366196.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2366206.png)

![6-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2366208.png)

![N-(4-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2366209.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2366216.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxyacetamide](/img/structure/B2366218.png)

![5-[Methoxy(methyl)amino]-1-hydroxy-3-methylpentane](/img/structure/B2366219.png)